molecular formula C11H9N3O2 B11886639 Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B11886639
M. Wt: 215.21 g/mol
InChI Key: KVLOMFKLAYWRDI-UHFFFAOYSA-N
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Description

Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an ethyl ester and a cyano group attached. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. In neuroprotection, the compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in neuronal cells .

Comparison with Similar Compounds

Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds such as:

    Pyrazolo[1,5-a]pyrimidine-3-carboxamide: Known for its antimicrobial properties.

    5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Exhibits significant antibacterial activity.

    2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol: Demonstrates potent antifungal activity.

Uniqueness: The uniqueness of this compound lies in its versatile reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H9N3O2/c1-2-16-11(15)9-6-13-14-7-8(5-12)3-4-10(9)14/h3-4,6-7H,2H2,1H3

InChI Key

KVLOMFKLAYWRDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)C#N

Origin of Product

United States

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